molecular formula C13H20FN B1637286 N-[(4-fluorophenyl)methyl]hexan-1-amine

N-[(4-fluorophenyl)methyl]hexan-1-amine

Cat. No.: B1637286
M. Wt: 209.3 g/mol
InChI Key: WGXHQYXULSKOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Fluorophenyl)methyl]hexan-1-amine is a secondary amine featuring a 4-fluorobenzyl group attached to a hexyl chain. Its molecular formula is C₁₃H₁₈FN, with a molecular weight of 207.29 g/mol. The fluorine atom on the aromatic ring enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications. Analytical characterization of this compound includes GC-MS and ¹H NMR data, as observed in structurally similar compounds like N-[(4-fluorophenyl)methyl]methanamine .

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]hexan-1-amine

InChI

InChI=1S/C13H20FN/c1-2-3-4-5-10-15-11-12-6-8-13(14)9-7-12/h6-9,15H,2-5,10-11H2,1H3

InChI Key

WGXHQYXULSKOLA-UHFFFAOYSA-N

SMILES

CCCCCCNCC1=CC=C(C=C1)F

Canonical SMILES

CCCCCCNCC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and properties of N-[(4-fluorophenyl)methyl]hexan-1-amine and related amines:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Data
This compound 4-Fluorophenylmethyl, hexyl chain C₁₃H₁₈FN 207.29 Lipophilic, NMR/GC-MS data
N-[1-(4-Methoxyphenyl)ethyl]hexan-1-amine 4-Methoxyphenylethyl, hexyl chain C₁₅H₂₅NO 235.37 Enhanced solubility (methoxy group); NMR δ 1.99–3.15 ppm (aliphatic), 6.02–7.5 ppm (aromatic)
1-(4-Phenylphenyl)hexan-1-amine Biphenylmethyl, hexyl chain C₁₈H₂₃N 253.38 High hydrophobicity; biphenyl enhances π-π interactions
3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine 4-Fluorophenyl, cyclobutane ring, methyl C₁₁H₁₃FN 178.23 Compact structure; potential CNS activity
[2-(4-Fluorophenyl)ethyl][(4-methoxyphenyl)methyl]amine Fluorophenyl ethyl, methoxyphenyl methyl C₁₆H₁₈FNO 259.32 Dual aromatic systems; balanced polarity

Key Observations :

  • Fluorine vs. Methoxy Groups : Fluorine increases electronegativity and lipophilicity, whereas methoxy groups improve solubility through hydrogen bonding .

Comparison :

  • Reductive amination (e.g., ) offers milder conditions than traditional alkylation, reducing side reactions.
  • Halogenated intermediates (e.g., bromomethylphthalazin-1-amine in ) are critical for introducing aromatic substituents.

Analytical Characterization

  • This compound : Expected ¹H NMR signals include δ 1.2–1.6 ppm (hexyl CH₂), δ 3.7 ppm (N-CH₂-Ar), and δ 6.8–7.2 ppm (fluorophenyl protons), similar to N-[(4-fluorophenyl)methyl]methanamine .
  • 4-F-3-Methyl-α-PVP Hydrochloride: Demonstrates diagnostic MS fragments (e.g., m/z 231.1 for [M+H]⁺) and ¹³C NMR shifts for fluorophenyl and pyrrolidinyl groups .

Contrast :

  • Biphenyl derivatives (e.g., ) show split aromatic signals in NMR due to symmetry disruption.
  • Cyclobutane-containing amines (e.g., ) exhibit distinct coupling patterns in ¹H NMR from ring strain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.